molecular formula C15H26N4O B7030633 N-(3-methylbutan-2-yl)-1-(1H-pyrazol-5-ylmethyl)piperidine-4-carboxamide

N-(3-methylbutan-2-yl)-1-(1H-pyrazol-5-ylmethyl)piperidine-4-carboxamide

Cat. No.: B7030633
M. Wt: 278.39 g/mol
InChI Key: YYCAOXGGBUHDKN-UHFFFAOYSA-N
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Description

N-(3-methylbutan-2-yl)-1-(1H-pyrazol-5-ylmethyl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring, a pyrazole moiety, and a carboxamide group

Properties

IUPAC Name

N-(3-methylbutan-2-yl)-1-(1H-pyrazol-5-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O/c1-11(2)12(3)17-15(20)13-5-8-19(9-6-13)10-14-4-7-16-18-14/h4,7,11-13H,5-6,8-10H2,1-3H3,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCAOXGGBUHDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NC(=O)C1CCN(CC1)CC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutan-2-yl)-1-(1H-pyrazol-5-ylmethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrazole Moiety: The pyrazole group is introduced via a condensation reaction with a suitable pyrazole derivative.

    Attachment of the Carboxamide Group: The carboxamide group is added through an amidation reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to drive the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutan-2-yl)-1-(1H-pyrazol-5-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-methylbutan-2-yl)-1-(1H-pyrazol-5-ylmethyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methylbutan-2-yl)-1-(1H-pyrazol-5-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.

Comparison with Similar Compounds

N-(3-methylbutan-2-yl)-1-(1H-pyrazol-5-ylmethyl)piperidine-4-carboxamide can be compared to other similar compounds, such as:

    N-(3-methylbutan-2-yl)-1-(1H-pyrazol-5-ylmethyl)piperidine-4-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.

    N-(3-methylbutan-2-yl)-1-(1H-pyrazol-5-ylmethyl)piperidine-4-carboxylate methyl ester:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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